Spiro(cyclohexane-1,1'(3'H)-isobenzofuran)-3'-one
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Overview
Description
Spiro(cyclohexane-1,1’(3’H)-isobenzofuran)-3’-one is a spiro compound characterized by a unique structure where a cyclohexane ring is fused to an isobenzofuran ring through a shared spiro carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(cyclohexane-1,1’(3’H)-isobenzofuran)-3’-one typically involves the reaction of cyclohexanone with phthalic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the spiro compound. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of Spiro(cyclohexane-1,1’(3’H)-isobenzofuran)-3’-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Spiro(cyclohexane-1,1’(3’H)-isobenzofuran)-3’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the spiro compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Spiro(cyclohexane-1,1’(3’H)-isobenzofuran)-3’-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Spiro(cyclohexane-1,1’(3’H)-isobenzofuran)-3’-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Spiro(cyclohexane-1,1’-isochroman)-4-one
- Spiro(cyclohexane-1,1’-indene)-2,5-diene
- Spiro(cyclohexane-1,1’-pyrano[3,4-b]indole)-4-amine
Uniqueness
Spiro(cyclohexane-1,1’(3’H)-isobenzofuran)-3’-one is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the development of new materials and pharmaceuticals .
Properties
CAS No. |
5651-49-0 |
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Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
spiro[2-benzofuran-3,1'-cyclohexane]-1-one |
InChI |
InChI=1S/C13H14O2/c14-12-10-6-2-3-7-11(10)13(15-12)8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2 |
InChI Key |
FZMWHYVNDOPIPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
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